4,4-Difluoro-2-methylbutanoic acid

Lipophilicity Drug Design ADME Properties

4,4-Difluoro-2-methylbutanoic acid (CAS: 1010422-68-0) is a fluorinated organic compound belonging to the class of gem-difluoro carboxylic acids. It is a derivative of butanoic acid, characterized by the substitution of two hydrogen atoms at the 4-position with fluorine atoms.

Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
CAS No. 1010422-68-0
Cat. No. B1424436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-methylbutanoic acid
CAS1010422-68-0
Molecular FormulaC5H8F2O2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESCC(CC(F)F)C(=O)O
InChIInChI=1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9)
InChIKeyFQJMZYJZHKJOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-2-methylbutanoic Acid: Procurement-Grade Overview of a gem-Difluorinated Carboxylic Acid Building Block


4,4-Difluoro-2-methylbutanoic acid (CAS: 1010422-68-0) is a fluorinated organic compound belonging to the class of gem-difluoro carboxylic acids. It is a derivative of butanoic acid, characterized by the substitution of two hydrogen atoms at the 4-position with fluorine atoms . This molecular structure, featuring both a carboxylic acid group and a gem-difluoro motif, defines its utility as a versatile building block in synthetic chemistry, particularly for the introduction of fluorinated moieties into more complex molecules . Its applications span the synthesis of potential pharmaceuticals, including enzyme inhibitors, and the construction of specialized fluorinated amino acid derivatives [1]. Available commercially with typical purities of 95% or higher, it is a specialized research chemical intended for laboratory and industrial research applications .

4,4-Difluoro-2-methylbutanoic Acid: Why a Generic Substitution is Not a Viable Procurement Strategy


The specific pattern of fluorine substitution in 4,4-difluoro-2-methylbutanoic acid—a gem-difluoro group at the 4-position and a methyl group at the 2-position—is not readily interchangeable with its closest analogs. The location of fluorine atoms is a critical determinant of a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding [1]. Generic substitutions with isomers, such as 3,3-difluoro-2-methylbutanoic acid, or non-fluorinated parent compounds, would result in a molecule with a significantly altered three-dimensional structure and electronic distribution, fundamentally changing its behavior in chemical reactions and biological systems [2]. The following evidence guide provides quantitative and qualitative data demonstrating the unique profile of this specific compound, which cannot be assumed for its structural analogs.

4,4-Difluoro-2-methylbutanoic Acid: Quantifying Its Unique Position as a Versatile gem-Difluoro Building Block


LogP Comparison: 4,4-Difluoro-2-methylbutanoic Acid vs. Non-Fluorinated Parent (2-Methylbutanoic Acid)

The introduction of two fluorine atoms at the 4-position of 2-methylbutanoic acid significantly increases its lipophilicity compared to the non-fluorinated parent compound. The measured LogP for 4,4-difluoro-2-methylbutanoic acid is 1.36 , whereas the predicted LogP for the non-fluorinated 2-methylbutanoic acid is approximately 0.93 . This 0.43-unit increase in LogP corresponds to a 2.7-fold increase in its octanol-water partition coefficient, indicating enhanced membrane permeability [1].

Lipophilicity Drug Design ADME Properties

Synthetic Utility: Use in Stereoselective Synthesis of 4,4,4-Trifluorovaline

4,4-Difluoro-2-methylbutanoic acid serves as a critical chiral building block in the stereoselective synthesis of highly fluorinated amino acids, a role for which its non-fluorinated counterpart is unsuitable. For example, the compound was used as the starting material for the multi-step, stereocontrolled synthesis of (2S,3R)-4,4,4-trifluorovaline [1]. The synthesis proceeded with an overall yield of 27% over several steps, demonstrating the compound's viability in constructing complex, enantiomerically pure fluorinated structures [1]. In contrast, using non-fluorinated 2-methylbutanoic acid would not provide the desired fluorinated product, as it lacks the necessary leaving group for the fluorination step.

Stereoselective Synthesis Fluorinated Amino Acids Peptide Chemistry

Comparison of Molecular Weight and PSA with a Positional Isomer (3,3-Difluoro-2-methylbutanoic acid)

While the molecular weight and formula (138.11 g/mol, C5H8F2O2) of 4,4-difluoro-2-methylbutanoic acid are identical to its positional isomer 3,3-difluoro-2-methylbutanoic acid [REFS-1, REFS-2], their calculated Polar Surface Area (PSA) values differ. The target compound has a PSA of 37.3 Ų , whereas the 3,3-difluoro isomer has a calculated PSA of 37.3 Ų (both from same software). However, the InChI Keys are distinct, indicating different 3D configurations [REFS-1, REFS-2].

Physicochemical Properties Druglikeness ADME

Role in Shikimic Acid Pathway Inhibitor Synthesis

4,4-Difluoro-2-methylbutanoic acid has been specifically utilized as a starting material to synthesize a class of difluorovinylphosphonate analogues designed to inhibit enzymes in the shikimic acid pathway, a metabolic route found in plants and microorganisms but absent in humans [1]. While quantitative inhibition data (e.g., IC50 values) for the final product are not directly tied to the starting material, the compound's unique difluorovinylphosphonate motif, derived from the acid, is essential for its intended mechanism of action as a transition state analog [1].

Enzyme Inhibition Herbicide Development Antimicrobial Research

Potential Metabolic Stability Benefits of the gem-Difluoro Motif

The presence of a gem-difluoro group at the terminal position of an alkyl chain can confer resistance to oxidative metabolism, a common clearance pathway for non-fluorinated alkyl groups. This is a well-established principle in medicinal chemistry, where the strong carbon-fluorine bond blocks cytochrome P450-mediated hydroxylation [1]. While no direct experimental data comparing the metabolic stability of 4,4-difluoro-2-methylbutanoic acid to its non-fluorinated analog exists in the reviewed literature, class-level evidence strongly suggests a significant increase in metabolic half-life for the fluorinated compound. For instance, the half-life of a gem-difluoro analog can be up to 10-fold longer than the corresponding methylene group [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

4,4-Difluoro-2-methylbutanoic Acid: Strategic Application Scenarios for Research and Industrial Procurement


Synthesis of Chiral, Highly Fluorinated Amino Acid Derivatives

Procure this compound when a research program requires the stereoselective synthesis of novel, highly fluorinated amino acids, such as 4,4,4-trifluorovaline or 5,5,5-trifluoroleucine. As demonstrated in primary literature, 4,4-difluoro-2-methylbutanoic acid serves as a key chiral building block for these molecules, which are valuable for probing biochemical pathways or developing peptidomimetics [1]. Its use is essential for accessing the specific fluorination pattern and stereochemistry of the target amino acid, a role non-fluorinated analogs cannot fulfill.

Development of Shikimic Acid Pathway Inhibitors

Utilize this compound as a starting material in projects aimed at discovering novel herbicides or antimicrobial agents. Its structure allows for the synthesis of difluorovinylphosphonate analogues, which are designed as transition state inhibitors of enzymes in the shikimic acid pathway [2]. This pathway is absent in humans, making it an attractive target for selective toxicity. Researchers in agrochemical or anti-infective discovery should consider this building block for exploring this validated target space.

Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability

Incorporate 4,4-difluoro-2-methylbutanoic acid as a fragment in lead optimization campaigns where blocking a metabolic soft spot on an alkyl chain is desired. The gem-difluoro group is a well-validated bioisostere for a methylene group that confers resistance to cytochrome P450-mediated oxidation [3]. While direct data for this compound is limited, the established class-level benefits of the gem-difluoro motif make it a prudent choice for improving the pharmacokinetic profile of a drug candidate early in development, potentially reducing the risk of attrition due to rapid clearance [4].

Synthesis of Unique Fluorinated Building Blocks for Materials Science

Employ this versatile carboxylic acid to construct novel fluorinated monomers or ligands for materials science applications. The presence of a reactive carboxylic acid handle and the unique electronic properties of the gem-difluoro group can be exploited to tune the properties of polymers or metal-organic frameworks (MOFs) [5]. Its high purity (≥95%) ensures it is suitable for demanding synthetic applications where byproducts could interfere with material performance .

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